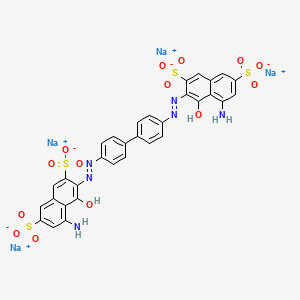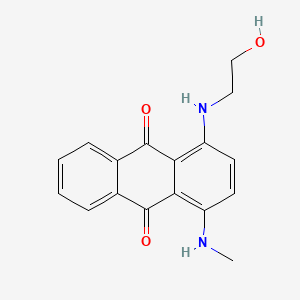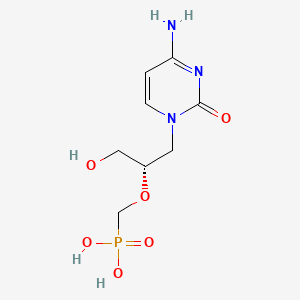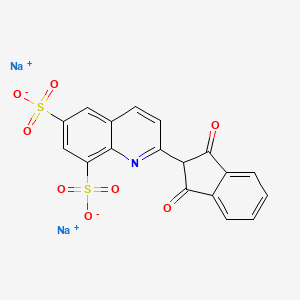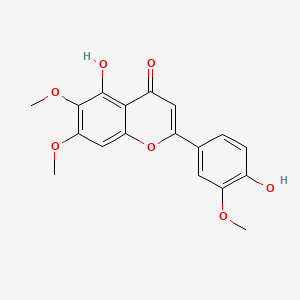
Cirsilineol
描述
Cirsilineol is a bioactive flavone isolated from plants such as Artemisia vestita and Teucrium gnaphalodes . It is known for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The chemical structure of this compound is characterized by the presence of multiple hydroxyl and methoxy groups, which contribute to its biological activity.
科学研究应用
Cirsilineol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Medicine: It exhibits antithrombotic properties by inhibiting blood coagulation factor Xa and platelet aggregation.
Industry: this compound’s antioxidant properties make it useful in the development of natural preservatives and health supplements.
作用机制
Cirsilineol, also known as Anisomelin or Eupatrin, is a natural flavonoid compound found in various species of the Artemisia plant . It has been recognized for its diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
Target of Action
This compound primarily targets osteoclasts, a type of bone cell that breaks down bone tissue . It also targets blood coagulation Factor Xa, which plays a crucial role in blood clotting .
Mode of Action
This compound inhibits osteoclast activity by suppressing the expression of osteoclast-related genes and proteins . It also inhibits the enzymatic activity of Factor Xa, thereby preventing blood clot formation .
Biochemical Pathways
This compound acts through the NF-κb/ERK/p38 signaling pathways to inhibit osteoclast differentiation and activity . It also blocks the IFN-γ/STAT1/T-bet signaling in intestinal CD4+ T cells .
Pharmacokinetics
Its therapeutic effects have been observed in various in vitro and in vivo studies, suggesting that it has sufficient bioavailability to exert its effects .
Result of Action
This compound’s action results in the inhibition of osteoclast activity, leading to a reduction in bone resorption and alleviation of osteoporosis . It also demonstrates antithrombotic efficacy by inhibiting Factor Xa and platelet aggregation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its anti-osteoclast activity was observed in an environment mimicking postmenopausal osteoporosis . .
生化分析
Biochemical Properties
Cirsilineol interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the enzymatic activity of blood coagulation factor Xa . This interaction plays a crucial role in its antithrombotic action .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to be lethal to many cancer cells . It also influences cell function by inhibiting the activation of bone resorption ability . In addition, it has been found to suppress the expression of osteoclast-related genes and proteins via blocking nuclear factor (NF)-κb, ERK, and p38 signaling cascades .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits F-actin ring formation, thus reducing the activation of bone resorption ability . It also suppresses the expression of osteoclast-related genes and proteins via blocking nuclear factor (NF)-κb, ERK, and p38 signaling cascades .
准备方法
Cirsilineol can be isolated from natural sources like Artemisia vestita through extraction and purification processes . The synthetic routes for this compound involve the use of various reagents and catalysts to achieve the desired chemical structure. One common method includes the methylation of luteolin, a naturally occurring flavonoid, to produce this compound . Industrial production methods focus on optimizing the yield and purity of this compound through advanced extraction and purification techniques.
化学反应分析
Cirsilineol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl and methoxy groups in this compound can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
Cirsilineol is unique among flavonoids due to its specific combination of hydroxyl and methoxy groups. Similar compounds include:
Luteolin: A naturally occurring flavonoid that serves as a precursor to this compound.
Apigenin: Another flavonoid with similar antioxidant and anticancer properties.
Quercetin: Known for its strong antioxidant activity, quercetin shares some structural similarities with this compound. This compound’s unique combination of biological activities and chemical properties distinguishes it from these related compounds.
属性
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-13-6-9(4-5-10(13)19)12-7-11(20)16-14(25-12)8-15(23-2)18(24-3)17(16)21/h4-8,19,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOSQMWSWLZQPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194314 | |
| Record name | Cirsilineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41365-32-6 | |
| Record name | Cirsilineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41365-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirsilineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041365326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirsilineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FASTIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08DZZ529FE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cirsilineol?
A1: this compound possesses the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol. []
Q2: What spectroscopic techniques have been employed to characterize this compound?
A2: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, COSY, NOESY, HSQC, and HMBC experiments provide detailed information about the hydrogen and carbon atoms within the molecule, aiding in structural determination. [, , , ]
- Mass Spectrometry (MS): Techniques like LSIMS, EI-MS, D/CI-MS, and TSP-MS provide information about the molecular weight and fragmentation pattern of the compound, supporting structural identification. [, , ]
- Ultraviolet-Visible (UV) Spectroscopy: UV spectroscopy helps identify the presence of conjugated systems and functional groups within the molecule, contributing to the characterization of this compound. [, , ]
Q3: How does this compound exert its antiproliferative effects?
A3: Studies suggest that this compound exhibits antiproliferative activity against various cancer cell lines through the induction of apoptosis. This process involves: [, , ]
- Mitochondrial Pathway: this compound triggers changes in mitochondrial membrane potential, leading to the release of cytochrome c. [, ]
- Caspase Activation: The released cytochrome c activates caspases, such as caspase-3 and caspase-9, which are crucial enzymes in the apoptotic cascade. [, ]
- Bcl-2 Family Protein Modulation: this compound influences the expression of Bcl-2 family proteins, increasing pro-apoptotic Bax levels and decreasing anti-apoptotic Bcl-2 expression, further promoting apoptosis. []
Q4: What are the potential mechanisms behind this compound's anti-inflammatory effects?
A4: Research indicates that this compound exerts anti-inflammatory actions through several mechanisms, including:
- NF-κB Inhibition: this compound suppresses the activation of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes. [, ]
- HO-1 Induction: this compound upregulates heme oxygenase-1 (HO-1) expression. HO-1 is an enzyme with antioxidant and anti-inflammatory properties, contributing to the protective effects of this compound against inflammation. [, ]
- COX-2 and iNOS Suppression: this compound downregulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for producing pro-inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO), respectively. [, ]
Q5: What are the implications of this compound's anti-Helicobacter pylori activity?
A5: this compound exhibits potent antibacterial activity specifically against Helicobacter pylori []. This finding suggests its potential as a therapeutic agent for treating H. pylori infections, a major cause of gastric ulcers and a risk factor for gastric cancer.
Q6: How does this compound contribute to gastroprotection?
A6: this compound demonstrates gastroprotective effects, primarily by: []
- Reducing Gastric Acidity: this compound decreases total acidity in the stomach, mitigating the damaging effects of excessive acid. []
- Enhancing Antioxidant Defenses: this compound elevates the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in gastric tissues, protecting against oxidative damage. []
- Suppressing Inflammatory Cytokines: this compound reduces the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), in gastric tissues, further contributing to its protective effects. []
Q7: What is the significance of this compound's interaction with blood coagulation factor Xa (FXa)?
A7: Research indicates that this compound acts as a potent inhibitor of FXa, a key enzyme in the coagulation cascade []. This interaction underscores its potential as an antithrombotic agent, potentially useful in preventing or treating thrombotic disorders.
Q8: How do structural modifications impact the biological activity of this compound?
A8: While specific SAR studies on this compound are limited in the provided research, certain structural features seem crucial for its activity: [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)
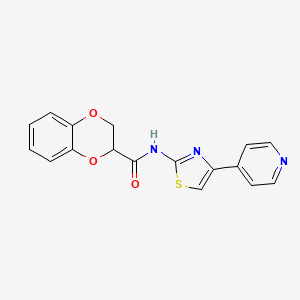

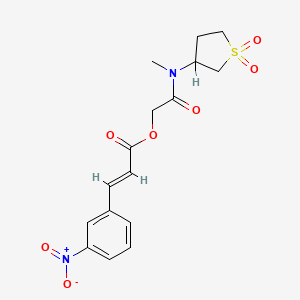
![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)


